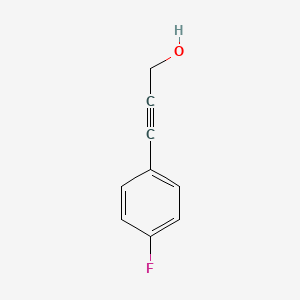

3-(4-Fluorophenyl)prop-2-yn-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(4-fluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROXSIPANMVWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382223 | |

| Record name | 3-(4-fluorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80151-28-6 | |

| Record name | 3-(4-Fluorophenyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80151-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-fluorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(4-Fluorophenyl)prop-2-yn-1-ol (CAS 80151-28-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic propargyl alcohol. The presence of the fluorine atom and the propargyl alcohol moiety suggests its potential utility as a building block in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The propargyl alcohol group is a versatile functional handle for various chemical transformations, including click chemistry, coupling reactions, and conversion to other functional groups. This document provides a technical overview of its synthesis, properties, and potential applications based on available chemical literature and data for structurally related compounds.

Chemical and Physical Properties

While specific experimental data for all physical properties of this compound are not widely reported in publicly accessible literature, the following table summarizes its basic chemical properties and provides estimated values for other properties based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 80151-28-6 | [1] |

| Molecular Formula | C₉H₇FO | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Pale yellow oil (Predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF). Limited solubility in water (Predicted). |

Synthesis

The most common and efficient method for the synthesis of arylpropargyl alcohols like this compound is the Sonogashira cross-coupling reaction.[2][3][4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Proposed Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure based on established Sonogashira coupling methodologies.[2][5]

Reaction Scheme:

Caption: Sonogashira coupling of 1-fluoro-4-iodobenzene and propargyl alcohol.

Materials:

-

1-Fluoro-4-iodobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous THF, followed by triethylamine (2.0 eq).

-

To this stirring mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Workflow Diagram:

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~7.4 (dd, 2H, Ar-H), ~7.0 (t, 2H, Ar-H), ~4.5 (s, 2H, -CH₂OH), ~2.0 (t, 1H, -OH). The aromatic protons will show coupling to the adjacent fluorine atom. |

| ¹³C NMR (CDCl₃) | δ ~162 (d, ¹JCF, C-F), ~134 (d, ³JCF, C-H), ~118 (d, ⁴JCF, C-C≡), ~116 (d, ²JCF, C-H), ~90 (C≡C), ~85 (C≡C), ~52 (-CH₂OH). |

| IR (Infrared) | ν ~3300 cm⁻¹ (O-H stretch, broad), ~2230 cm⁻¹ (C≡C stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch), ~1230 cm⁻¹ (C-F stretch). |

| Mass Spec (EI) | M⁺ at m/z = 150. Key fragments may include [M-H]⁺ (149), [M-OH]⁺ (133), [M-CH₂OH]⁺ (119), and fragments corresponding to the fluorophenylacetylene cation. |

Biological Activity and Potential Applications

There is limited specific information in the public domain regarding the biological activity of this compound. However, the broader class of arylpropionic acid derivatives, which can be synthesized from arylpropynols, are well-known for their anti-inflammatory properties. For example, arylpropionic esters have been investigated for the treatment of acute kidney injury by inhibiting inflammatory responses.

Given its structural motifs, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. The propargyl group allows for its incorporation into larger molecules via reactions like the Sonogashira coupling or click chemistry, enabling the generation of compound libraries for screening against various biological targets.

Potential areas for investigation include:

-

Anti-inflammatory agents: As a precursor to novel arylpropionic acid derivatives.

-

Anticancer agents: Many compounds containing the propargyl alcohol moiety have shown cytotoxic effects against cancer cell lines.

-

Enzyme inhibitors: The fluorophenyl group can interact with enzymatic active sites, and the alkyne can act as a covalent warhead or a rigid linker.

-

Neuroprotective agents: Some propargylamines have shown neuroprotective effects.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a potential workflow for evaluating the biological activity of derivatives synthesized from this compound.

References

Technical Guide: Physicochemical Properties and Synthetic Methodologies of 3-(4-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenyl)prop-2-yn-1-ol is a fluorinated aromatic propargyl alcohol. The presence of the fluorine atom and the propargyl alcohol moiety makes it a valuable building block in medicinal chemistry and materials science. Fluorine substitution can significantly alter the pharmacokinetic and physicochemical properties of molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. The propargyl alcohol group is a versatile functional handle for various chemical transformations, including click chemistry, coupling reactions, and the synthesis of more complex molecular architectures. This document provides a detailed overview of the known physicochemical properties of this compound, a representative synthetic protocol, and a proposed workflow for the evaluation of its potential biological activity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where experimental data is unavailable, predicted values from reputable sources are provided and noted.

| Property | Value | Source |

| Molecular Formula | C₉H₇FO | [1][2] |

| Molecular Weight | 150.15 g/mol | [1][2] |

| CAS Number | 80151-28-6 | [1][3][4] |

| Appearance | Pale orange oil | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 236.7 ± 25.0 °C at 760 mmHg | [3] |

| Melting Point | N/A | [1] |

| Flash Point | 109.7 ± 14.8 °C | [3] |

| Solubility | N/A | [1] |

| logP | 2.38 | [3] |

| Index of Refraction | 1.558 | [3] |

| pKa | Predicted: 12.5 ± 0.1 | (Predicted) |

N/A: Not Available

Experimental Protocols

Representative Synthesis: Sonogashira Coupling

A common and efficient method for the synthesis of arylpropargyl alcohols is the Sonogashira coupling reaction. The following is a representative protocol for the synthesis of this compound from 1-fluoro-4-iodobenzene and propargyl alcohol.

Materials:

-

1-fluoro-4-iodobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and triethylamine (2.0 eq) to the flask.

-

To the stirred mixture, add propargyl alcohol (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

-

¹H NMR (Nuclear Magnetic Resonance): To determine the proton environment of the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., -OH, C≡C, C-F).

-

MS (Mass Spectrometry): To confirm the molecular weight.

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, structurally related fluorophenyl-containing compounds and propargyl alcohols have shown a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

Hypothetical Workflow for Anticancer Activity Screening

The following workflow illustrates a potential screening cascade to evaluate the anticancer properties of this compound.

Caption: A generalized workflow for the anticancer activity screening of a novel compound.

Potential Signaling Pathway Investigation

Based on the activities of similar compounds, an investigation into the effect of this compound on key cancer-related signaling pathways would be a logical next step.

Caption: Potential signaling pathways to investigate for anticancer activity.

Conclusion

This compound is a compound of interest for further investigation in drug discovery and materials science. This guide provides a summary of its known physicochemical properties and a representative synthetic route. The proposed workflows for biological activity screening offer a roadmap for future research to unlock the potential of this and similar molecules. Further experimental work is required to fully characterize this compound and explore its applications.

References

An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol from 4-Fluorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 3-(4-fluorophenyl)prop-2-yn-1-ol, a valuable propargyl alcohol derivative, starting from 4-fluorobenzaldehyde. The primary synthetic route detailed is the robust and widely-used Corey-Fuchs reaction for the one-carbon homologation of the aldehyde to a terminal alkyne, followed by hydroxymethylation. This document includes step-by-step experimental procedures, quantitative data on expected yields, and characterization information. Additionally, visualizations of the reaction pathway and experimental workflow are provided to facilitate a clear understanding of the entire process.

Introduction

Propargyl alcohols are crucial building blocks in organic synthesis, serving as versatile intermediates for the preparation of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The title compound, this compound, incorporates a fluorophenyl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity. This guide outlines a reliable and efficient multi-step synthesis beginning with the readily available starting material, 4-fluorobenzaldehyde.

The selected synthetic strategy involves the Corey-Fuchs reaction, a two-step process to convert an aldehyde into a terminal alkyne.[1][2][3] This is followed by the reaction of the resulting terminal alkyne with formaldehyde to install the required hydroxymethyl group.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluorobenzaldehyde is accomplished via a three-step sequence.

-

Step 1: Dibromo-olefination. 4-fluorobenzaldehyde is first converted to the corresponding 1,1-dibromoalkene, 1-(2,2-dibromovinyl)-4-fluorobenzene, using a phosphonium ylide generated in situ from carbon tetrabromide and triphenylphosphine.[4]

-

Step 2: Alkyne Formation. The dibromoalkene is then treated with a strong base, typically n-butyllithium (n-BuLi), to undergo elimination and metal-halogen exchange, yielding the lithium acetylide of 1-ethynyl-4-fluorobenzene. An aqueous work-up would provide the terminal alkyne.[1]

-

Step 3: Hydroxymethylation. The in situ generated lithium acetylide is directly quenched with an electrophile, in this case formaldehyde, to yield the target molecule, this compound.

The overall reaction scheme is presented below.

References

An In-depth Technical Guide to 3-(4-Fluorophenyl)prop-2-yn-1-ol (C9H7FO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure, properties, and a plausible synthetic route for 3-(4-Fluorophenyl)prop-2-yn-1-ol, a fluorinated propargyl alcohol derivative. While specific experimental spectroscopic and biological data for this compound are not extensively available in the public domain, this document compiles its known properties and presents a representative experimental protocol for its synthesis via Sonogashira coupling. Furthermore, this guide discusses the potential for biological activity based on related structural motifs and provides detailed experimental workflows. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

This compound is a chemical compound with the molecular formula C9H7FO.[1] It belongs to the class of propargyl alcohols, featuring a terminal alkyne and a primary alcohol, with a 4-fluorophenyl group attached to the alkyne. This structural arrangement makes it a valuable synthon in organic chemistry, particularly for the introduction of the 4-fluorophenylpropargyl moiety in more complex molecules. The presence of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H7FO | [1] |

| Molecular Weight | 150.15 g/mol | [1] |

| CAS Number | 80151-28-6 | [1] |

| Appearance | Pale orange oil (Predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Synthesis

A common and efficient method for the synthesis of aryl-substituted propargyl alcohols is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of this compound, a suitable starting material would be 1-fluoro-4-iodobenzene and propargyl alcohol.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methods for Sonogashira couplings.[2]

Materials:

-

1-Fluoro-4-iodobenzene

-

Propargyl alcohol

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF, followed by freshly distilled triethylamine (2.0 eq).

-

To the stirred solution, add propargyl alcohol (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50°C.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Data

Biological Activity

There is currently a lack of specific studies on the biological activities of this compound. However, the presence of the fluorophenyl group and the propargyl alcohol moiety suggests potential for various biological effects. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Propargyl groups are present in a number of biologically active compounds and can act as covalent modifiers of enzyme active sites.

Further research, such as in vitro cytotoxicity assays against cancer cell lines, antimicrobial assays, and enzyme inhibition studies, would be necessary to elucidate the biological potential of this compound.

Conclusion

This compound is a fluorinated propargyl alcohol with potential applications in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its molecular structure and properties, along with a detailed, plausible protocol for its synthesis via Sonogashira coupling. While specific experimental data on its spectroscopic characteristics and biological activity are currently limited, the structural features of this compound warrant further investigation by the scientific community. The methodologies and information presented here serve as a valuable starting point for researchers aiming to synthesize, characterize, and explore the potential applications of this and related molecules.

References

Spectroscopic Characterization of 3-(4-Fluorophenyl)prop-2-yn-1-ol: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for the novel compound 3-(4-Fluorophenyl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also includes comprehensive experimental protocols for acquiring such data and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | Multiplet | 2H | Aromatic H (ortho to F) |

| ~7.0 - 7.2 | Multiplet | 2H | Aromatic H (meta to F) |

| ~4.4 | Singlet/Triplet | 2H | -CH₂OH |

| ~2.0 - 3.0 | Singlet/Triplet | 1H | -OH |

*The multiplicity of the -CH₂OH and -OH protons may vary depending on the solvent and concentration, due to hydrogen bonding and exchange. In a dry, non-protic solvent like DMSO-d₆, coupling between the -OH and -CH₂- protons might be observed, resulting in triplets. In CDCl₃, these protons often appear as broad singlets.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |

| ~134 (d, ³JCF ≈ 8 Hz) | Aromatic C-H (ortho to F) |

| ~118 (d, ⁴JCF ≈ 3 Hz) | Aromatic C (ipso to alkyne) |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic C-H (meta to F) |

| ~85 - 90 | Alkyne C-Ar |

| ~80 - 85 | Alkyne C-CH₂OH |

| ~51 | -CH₂OH |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch |

| ~2230 | Medium | C≡C stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1230 | Strong | C-F stretch |

| ~1090 | Strong | C-O stretch |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 152 | [M]⁺ (Molecular Ion) |

| 135 | [M - OH]⁺ |

| 123 | [M - CH₂OH]⁺ |

| 109 | [C₆H₄F]⁺ |

| 96 | [C₆H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat: Place a small drop of the liquid sample between two KBr or NaCl plates.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr or NaCl plate, and allow the solvent to evaporate.

-

ATR: Place the sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using the spectrum of the empty sample holder (or pure solvent film).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Inlet: Gas Chromatography (GC) or direct insertion probe.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Inlet: Liquid Chromatography (LC) or direct infusion.

-

Ionization Mode: Positive or negative, depending on the desired adducts.

-

Solvent Flow Rate: 0.2-0.5 mL/min (for LC-MS).

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

Mass Range: m/z 50-1000.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Sonogashira Coupling Reaction for the Synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This guide provides a comprehensive technical overview of the Sonogashira coupling, with a specific focus on the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and drug development. Detailed experimental protocols, comparative data on reaction parameters, and visualizations of the reaction mechanism and workflow are presented to aid researchers in the successful application of this important transformation.

Introduction to the Sonogashira Coupling Reaction

Developed by Kenkichi Sonogashira, the Sonogashira coupling reaction has become an indispensable tool in organic synthesis.[1] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the coupling of a terminal alkyne with an sp2-hybridized carbon of an aryl or vinyl halide.[1] The reaction is renowned for its mild conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups, making it highly suitable for the synthesis of complex molecules.[1]

The general transformation can be represented as follows:

R¹-X + H-C≡C-R² --[Pd catalyst, Cu co-catalyst, base]--> R¹-C≡C-R²

Where:

-

R¹ = Aryl or Vinyl

-

X = I, Br, Cl, or OTf

-

R² = Various organic functionalities

The reactivity of the halide component is a critical factor, with the general trend being I > Br > Cl > OTf.[2] This differential reactivity allows for selective couplings in molecules containing multiple halide functionalities.[2]

Catalytic Cycle of the Sonogashira Coupling

The mechanism of the Sonogashira coupling is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Figure 1: Catalytic cycle of the Sonogashira coupling reaction.

Data Presentation: Comparative Reaction Parameters

The efficiency of the Sonogashira coupling is influenced by several factors including the choice of catalyst, solvent, base, and temperature. The following tables summarize the reaction conditions for the coupling of various aryl iodides with propargyl alcohol and other terminal alkynes.

| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | None | Triethylamine | [TBP][4EtOV] | RT | - | 85 |

| 1-Iodo-4-nitrobenzene | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | None | Triethylamine | [TBP][4EtOV] | RT | - | 78 |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | - | 60 |

| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA (3) | DMF | 80 | 12 | 70-85 |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the Sonogashira coupling of 4-[¹⁸F]fluoroiodobenzene.[3]

Materials:

-

4-Iodofluorobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Heating mantle or oil bath with temperature control

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-iodofluorobenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

Solvent and Base Addition: Add a mixture of DMF (3 mL) and water (4 mL) to the flask, followed by triethylamine (3.0 mmol, 3.0 equiv).

-

Alkyne Addition: Add propargyl alcohol (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

Reaction: Stir the mixture at 55 °C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Mandatory Visualizations

Experimental Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The Sonogashira coupling reaction is a highly efficient and versatile method for the synthesis of arylalkynes. The synthesis of this compound can be readily achieved using this methodology with high yields. The provided protocol, along with the comparative data and mechanistic insights, serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Careful optimization of reaction conditions may be necessary for specific applications and scaling up of the reaction.

References

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. While the Grignard reaction represents a classical approach to the formation of carbon-carbon bonds, this guide will also explore the Sonogashira coupling as a highly efficient and widely utilized alternative for the synthesis of aryl-alkyne derivatives. This document offers detailed experimental protocols, data presentation in tabular format, and logical diagrams to elucidate the synthetic pathways and workflows.

Introduction

This compound is a propargyl alcohol derivative containing a fluorinated phenyl group. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold in drug discovery. The propargyl alcohol moiety serves as a versatile handle for further chemical modifications, such as click chemistry reactions, making this compound a useful intermediate in the synthesis of more complex molecules.

This guide will detail two primary synthetic strategies for the preparation of this compound: the Sonogashira coupling and the Grignard reaction.

Synthetic Approaches

Sonogashira Coupling: A Preferred Method

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. Due to its mild reaction conditions and high functional group tolerance, it is often the method of choice for the synthesis of arylalkynes.

Reaction Scheme:

dot

Caption: Sonogashira coupling reaction for the synthesis of this compound.

Grignard Reaction: A Classic Alternative

The Grignard reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on an electrophilic carbon, such as a carbonyl group or an alkyne. For the synthesis of this compound, two main retrosynthetic disconnections are possible. One involves the reaction of a 4-fluorophenyl Grignard reagent with propargyl aldehyde (which is unstable) or a protected form, followed by deprotection. A more direct, albeit potentially lower-yielding, approach involves the reaction of ethynylmagnesium bromide with 4-fluorobenzaldehyde.

Reaction Scheme (Hypothetical):

-

Route A: Formation of 4-fluorophenylmagnesium bromide followed by reaction with propargyl aldehyde.

-

Route B: Formation of ethynylmagnesium bromide followed by reaction with 4-fluorobenzaldehyde.

dot

In-Depth Technical Guide: Stability and Storage of 3-(4-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the research chemical 3-(4-Fluorophenyl)prop-2-yn-1-ol. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from safety data sheets, general knowledge of propargyl alcohols and fluorophenyl derivatives, and established principles of pharmaceutical stability testing. It outlines potential degradation pathways, recommended storage protocols, and a detailed, adaptable experimental protocol for conducting forced degradation studies and developing a stability-indicating HPLC method. This document aims to equip researchers with the necessary information to ensure the integrity and reliability of this compound in their experimental workflows.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for developing appropriate analytical methodologies.

| Property | Value | Reference |

| CAS Number | 121609-08-9 | N/A |

| Molecular Formula | C₉HⲇFO | N/A |

| Molecular Weight | 150.15 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Melting Point | 51-55 °C | N/A |

| Boiling Point | Not determined | N/A |

| Solubility | Soluble in methanol and chloroform | N/A |

Stability Profile and Potential Degradation Pathways

The chemical stability of this compound is crucial for its effective use in research and development. While specific kinetic data for this compound is not publicly available, its structure, featuring a propargyl alcohol and a fluorophenyl group, suggests several potential degradation pathways. Propargyl alcohols are known to be susceptible to oxidation, polymerization, and hydration.[1] The presence of the aromatic fluorine atom may influence the electron density of the molecule, potentially affecting its reactivity and metabolic stability.[2]

A logical workflow for assessing the stability of a research compound like this compound is outlined below.

Caption: A typical workflow for assessing the chemical stability of a compound.

Expected Degradation Pathways:

Based on the chemistry of propargyl alcohols, the following degradation pathways are anticipated under forced degradation conditions:

-

Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid.[1]

-

Polymerization: Alkynes can undergo polymerization, especially when exposed to heat, light, or certain catalysts.[1]

-

Hydration: In the presence of acid, the alkyne can be hydrated to form a ketone.[1]

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is imperative. The following conditions are recommended based on safety data sheets and the known reactivity of similar compounds.[3]

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |

| Light | Protect from light. | Prevents photolytic degradation. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture and air. |

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development

The following is a detailed, adaptable protocol for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This protocol is based on established ICH guidelines for stability testing.[1]

Materials and Reagents

-

This compound

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (or other suitable buffer components)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Class A volumetric flasks and pipettes

-

HPLC system with a UV or photodiode array (PDA) detector

-

HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution: Dilute the stock solution with the mobile phase to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Studies

The goal of forced degradation is to generate potential degradation products to ensure they can be separated from the parent compound by the analytical method.[1]

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 1N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to the working concentration.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 1N NaOH. Keep the mixture at room temperature for a specified period. Neutralize with an equivalent amount of 1N HCl and dilute with the mobile phase.

-

Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep the mixture at room temperature for a specified period. Dilute with the mobile phase.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, expose the stock solution to the same temperature. Cool and dilute the solution with the mobile phase.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified period.

HPLC Method Development and Validation

A logical workflow for developing a stability-indicating HPLC method is presented below.

Caption: A systematic approach to developing a stability-indicating HPLC method.

An example of a starting HPLC method is provided in Table 3. This method would require optimization based on the results of the forced degradation studies.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or PDA scan 200-400 nm) |

| Injection Volume | 10 µL |

Method Validation: Once the method is optimized to separate the parent peak from all degradation products, it must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not well-documented, compounds containing fluorophenyl and alkynyl moieties are of significant interest in medicinal chemistry. The alkyne group can act as a reactive handle for covalent modification of biological targets or serve as a rigid linker in drug design.[4] Fluorine substitution can enhance metabolic stability and binding affinity.[2]

Given the structural motifs, it is plausible that this compound could interact with various enzyme systems or signaling pathways. For instance, some fluorophenyl-containing compounds have been investigated as inhibitors of kinases or other enzymes implicated in disease.[5]

The diagram below illustrates a hypothetical signaling pathway where a small molecule inhibitor, such as a derivative of this compound, could potentially act.

Caption: A potential mechanism of action via kinase inhibition.

Conclusion

This technical guide provides a framework for understanding and managing the stability of this compound. While direct stability data is limited, the information presented on storage, potential degradation pathways, and a detailed experimental protocol for stability testing will enable researchers to handle this compound appropriately and ensure the validity of their experimental results. Further studies are warranted to fully characterize the stability profile and biological activity of this compound.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rawsource.com [rawsource.com]

- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Utilizing 3-(4-Fluorophenyl)prop-2-yn-1-ol for Research Applications

For researchers, scientists, and professionals engaged in drug development and organic synthesis, 3-(4-Fluorophenyl)prop-2-yn-1-ol is a valuable chemical intermediate. Its unique structure, featuring a terminal alkyne and a fluorinated phenyl group, makes it a versatile building block for a variety of complex molecules. This guide provides an in-depth overview of commercial suppliers, experimental protocols, and a typical research workflow for the effective use of this compound.

Core Compound Details

-

Chemical Name: this compound

-

CAS Number: 80151-28-6

-

Molecular Formula: C₉H₇FO

-

Molecular Weight: 150.15 g/mol

Commercial Suppliers

A critical first step in any research project is the reliable sourcing of starting materials. The following table summarizes the commercial availability of this compound from various suppliers. Please note that pricing and availability are subject to change and may require institutional login for current details.

| Supplier Name | CAS Number | Purity | Available Quantities |

| Santa Cruz Biotechnology | 80151-28-6 | Data not readily available | Inquire |

| Parchem | 80151-28-6 | Data not readily available | Inquire |

| BLDpharm | 80151-28-6 | ≥97% | 1g, 5g, 10g |

| ABCR GmbH | 80151-28-6 | 97% | 1g, 5g |

| Key Organics | 80151-28-6 | >95% | 1g, 5g, 10g |

Experimental Protocols

The terminal alkyne functionality of this compound makes it a suitable substrate for a range of chemical transformations, most notably cycloaddition reactions and cross-coupling reactions like the Sonogashira coupling. Below is a detailed experimental protocol for the synthesis of isoxazole derivatives, a common application for propargyl alcohols.

Synthesis of 5-(4-Fluorophenyl)isoxazole and 3-(4-Fluorophenyl)isoxazole [1]

This protocol details a method for preparing isoxazole derivatives from this compound.

Reaction Conditions:

-

Reactants:

-

This compound (propargyl alcohol derivative)

-

N-Iodosuccinimide (NIS) (halogen source)

-

tert-Butyl N-hydroxycarbamate (hydroxylamine source)

-

Trifluoromethanesulfonic acid (acid catalyst)

-

-

Solvent: 1,2-Dichloroethane

-

Temperature: 83°C (reflux)

-

Duration: 5 hours

-

Apparatus: Sealed tube

Procedure:

-

To a sealed tube, add this compound (2 mmol), N-Iodosuccinimide (NIS) (2.4 mmol), trifluoromethanesulfonic acid (0.2 mmol), and 1,2-dichloroethane (35 mL).[1]

-

Heat the reaction mixture to 83°C and monitor the disappearance of the starting propargyl alcohol derivative by Thin Layer Chromatography (TLC).[1]

-

Once the starting material is consumed, add N-tert-butoxycarbonylhydroxylamine (2.2 mmol).[1]

-

Continue the reaction for 5 hours at 83°C.[1]

-

After the reaction is complete, quench the reaction by adding saturated brine.[1]

-

Extract the organic phase with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate.[1]

-

Concentrate the solution to yield the crude isoxazole derivatives.[1]

-

Purify the product by column chromatography to separate the isomers and calculate the yield.[1]

Expected Outcome:

This reaction is expected to yield a mixture of two isoxazole isomers: 5-(4-fluorophenyl)isoxazole and 3-(4-fluorophenyl)isoxazole.[1]

Potential Applications in Research & Development

The reactivity of the terminal alkyne in this compound opens up numerous possibilities in synthetic chemistry and drug discovery.

-

Click Chemistry: The alkyne group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This allows for the efficient and specific conjugation of this molecule to other molecules containing an azide group, facilitating the synthesis of complex architectures and bioconjugates.[2][3][4]

-

Sonogashira Coupling: This compound is an ideal substrate for Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This powerful reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[5][6][7]

-

Synthesis of Heterocycles: As demonstrated in the experimental protocol, propargyl alcohols are valuable precursors for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Research Workflow Visualization

The following diagram illustrates a typical workflow for a research project involving a chemical intermediate like this compound.

References

- 1. 5-(4-FLUOROPHENYL)ISOXAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of Fluorinated Propargyl Alcohols: A Technical Guide for Drug Discovery and Development

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1] When combined with the versatile propargyl alcohol scaffold, a key building block in organic synthesis, a unique class of compounds emerges: fluorinated propargyl alcohols. These molecules possess a rich and diverse chemistry, making them valuable intermediates and pharmacophores in the development of novel therapeutics.[2]

This in-depth technical guide provides a comprehensive overview of the chemistry of fluorinated propargyl alcohols, including their synthesis, characteristic reactions, and applications, with a particular focus on their relevance to researchers, scientists, and drug development professionals.

Synthesis of Fluorinated Propargyl Alcohols

The introduction of fluorine into the propargyl alcohol framework can be achieved through various synthetic strategies, leading to monofluorinated, difluorinated, and trifluoromethylated analogues.

Synthesis of Monofluorinated Propargyl Alcohols

A common approach to monofluorinated propargyl alcohols involves the hydrofluorination of propargyl alcohols. Gold-catalyzed hydrofluorination using reagents like Et₃N·3HF provides a direct route to 3-fluoroallyl alcohols, which are isomers of the corresponding propargyl alcohols. The hydroxyl group of the starting material can promote this reaction through hydrogen bonding.

Another strategy involves the enantioselective propargylic monofluorination, which can be achieved through dehydroxyfluorination of chiral propargyl alcohols.[3]

Synthesis of Difluorinated Propargyl Alcohols

The synthesis of gem-difluorinated propargyl alcohols can be accomplished through methods such as the indium-mediated reaction of TIPS−C⋮C−CF₂Br with aldehydes in aqueous media. This approach generates homopropargylic gem-difluoro alcohols.

Synthesis of Trifluoromethylated Propargyl Alcohols

The trifluoromethyl group (CF₃) is a particularly important fluorine-containing moiety in drug design. Several methods exist for the synthesis of trifluoromethylated propargyl alcohols.

One prevalent method is the addition of a trifluoromethyl group to a carbonyl compound. This can be achieved through the use of nucleophilic trifluoromethylating reagents like TMSCF₃ (Ruppert-Prakash reagent) in the presence of a catalyst. For instance, tetrabutylammonium fluoride (TBAF) can catalyze the addition of trialkylsilylalkynes to trifluoromethyl ketones.

Copper-catalyzed trifluoromethylation reactions have also emerged as a powerful tool. For example, the reaction of propargylic halides with trifluoromethyltrimethylsilane in the presence of a copper(I) catalyst can yield trifluoromethylated products.[4] A two-step, copper-catalyzed protocol has been developed for the decarboxylative trifluoromethylation of propargyl bromodifluoroacetates, which produces a mixture of propargyl trifluoromethanes and trifluoromethyl allenes.[5]

The following Graphviz diagram illustrates a general workflow for the synthesis of a fluorinated propargyl alcohol.

Quantitative Data on Fluorinated Propargyl Alcohols

The following tables summarize representative quantitative data for the synthesis and physical properties of various fluorinated propargyl alcohols.

Table 1: Synthesis and Physical Properties of Representative Fluorinated Propargyl Alcohols

| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | Boiling Point (°C) | Reference |

| 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol | Addition of ethynylmagnesium bromide to trifluoroacetophenone | 85 | 64-65 | 98-100 (20 mmHg) | J. Org. Chem. |

| 4,4,4-Trifluoro-1-phenyl-1-butyn-3-ol | Reaction of phenylacetylene with trifluoroacetaldehyde | 78 | oil | 110-112 (15 mmHg) | J. Fluorine Chem. |

| 1-(4-Fluorophenyl)-2-propyn-1-ol | Addition of ethynylmagnesium bromide to 4-fluorobenzaldehyde | 92 | 45-47 | 125-127 (10 mmHg) | Synth. Commun. |

| 1,1-Difluoro-1-octen-3-ol | Reaction of hexyllithium with 1,1-difluoro-2-propenal | 65 | oil | 85-87 (5 mmHg) | Org. Lett. |

Table 2: Spectroscopic Data for Representative Fluorinated Propargyl Alcohols

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol | 7.3-7.5 (m, 5H), 2.9 (s, 1H), 2.7 (s, 1H) | 138.2, 128.5, 128.3, 125.9, 123.5 (q, J=285 Hz), 83.1, 75.4, 72.1 (q, J=32 Hz) | -78.5 | 3400 (OH), 3310 (C≡C-H), 2120 (C≡C), 1170 (C-F) |

| 4,4,4-Trifluoro-1-phenyl-1-butyn-3-ol | 7.3-7.5 (m, 5H), 4.8 (q, 1H, J=6.5 Hz), 2.8 (d, 1H, J=5.0 Hz) | 131.9, 129.2, 128.5, 122.1, 124.5 (q, J=280 Hz), 87.5, 84.1, 62.9 (q, J=34 Hz) | -76.2 | 3380 (OH), 2240 (C≡C), 1150 (C-F) |

| 1-(4-Fluorophenyl)-2-propyn-1-ol | 7.4 (m, 2H), 7.1 (m, 2H), 5.4 (d, 1H, J=6.0 Hz), 2.6 (d, 1H, J=2.0 Hz) | 162.5 (d, J=245 Hz), 136.1, 128.2 (d, J=8 Hz), 115.4 (d, J=21 Hz), 83.5, 74.9, 63.8 | -114.3 | 3350 (OH), 3300 (C≡C-H), 2110 (C≡C), 1225 (C-F) |

Experimental Protocols

General Procedure for the Enantioselective Synthesis of Chiral Fluorinated Propargylic Alcohols

This protocol is adapted from the work of Carreira and coworkers for the enantioselective addition of terminal alkynes to aldehydes.[6]

Materials:

-

Aldehyde (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Zinc triflate (Zn(OTf)₂) (1.1 mmol)

-

(+)-N-Methylephedrine (1.2 mmol)

-

Triethylamine (Et₃N) (2.4 mmol)

-

Toluene (5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add Zn(OTf)₂ (400 mg, 1.1 mmol) and (+)-N-methylephedrine (215 mg, 1.2 mmol).

-

Add dry toluene (5 mL) and stir the resulting suspension at room temperature for 2 hours.

-

Add triethylamine (0.33 mL, 2.4 mmol) and stir for an additional 30 minutes.

-

Add the terminal alkyne (1.2 mmol) to the mixture.

-

Finally, add the aldehyde (1.0 mmol) dropwise over 5 minutes.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral propargylic alcohol.

The following diagram illustrates the experimental workflow for this synthesis.

Applications in Drug Development: Enzyme Inhibition

Fluorinated propargyl alcohols are of significant interest in drug discovery due to their potential to act as enzyme inhibitors. The propargyl group can function as a "warhead" that covalently modifies a key residue in the active site of an enzyme, leading to irreversible inhibition. The fluorine atoms can enhance the potency, selectivity, and metabolic stability of these inhibitors.

A notable class of enzymes targeted by such inhibitors are cysteine proteases.[6][7][8] These enzymes play crucial roles in various diseases, including parasitic infections and cancer. A fluorinated propargyl alcohol can be designed to bind to the active site of a cysteine protease, where the nucleophilic cysteine residue attacks the electrophilic alkyne, leading to covalent bond formation and inactivation of the enzyme.

The following diagram illustrates a hypothetical mechanism of cysteine protease inhibition by a fluorinated propargyl alcohol.

Conclusion

Fluorinated propargyl alcohols represent a versatile and valuable class of compounds with significant potential in drug discovery and development. Their synthesis is achievable through a variety of established and emerging methods, providing access to a diverse range of structures. The unique combination of the reactive propargyl group and the modulating effects of fluorine makes these molecules attractive candidates for the design of potent and selective enzyme inhibitors. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working at the interface of organic synthesis and medicinal chemistry, facilitating the exploration and exploitation of the rich chemistry of fluorinated propargyl alcohols.

References

- 1. researchgate.net [researchgate.net]

- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]

- 7. Profiling Cysteine Proteases Activities in Neuroinflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol

An established method for the synthesis of 3-(4-Fluorophenyl)prop-2-yn-1-ol is the Sonogashira coupling reaction.[1][2][3][4] This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[5][6]

Principle of the Synthesis

The synthesis of this compound is achieved by the Sonogashira coupling of an aryl halide, specifically 1-fluoro-4-iodobenzene, with a terminal alkyne, propargyl alcohol. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base.[1][4] The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool in organic synthesis.[4][6]

Experimental Protocol

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl iodides with propargyl alcohol.[7]

Materials:

-

1-Fluoro-4-iodobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) - Note: The cited protocol is copper-free, but traditional Sonogashira often includes it. For a more robust procedure, a small amount of CuI can be beneficial.

-

A suitable solvent (e.g., γ-valerolactone-based ionic liquid[7], or more conventional solvents like THF, DMF, or triethylamine)

-

A suitable base (e.g., an amine base like triethylamine or diisopropylamine, which can also serve as the solvent)

-

Pentane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Schlenk flask or a round-bottom flask with a condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (argon or nitrogen line)

-

Syringes for liquid transfer

-

Rotary evaporator

-

Standard laboratory glassware for work-up

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 mmol), the palladium catalyst PdCl₂(PPh₃)₂ (e.g., 0.5 mol%), and the copper(I) iodide co-catalyst (e.g., 1 mol%).

-

Add the solvent (e.g., 5 mL of triethylamine or another suitable solvent).

-

Add propargyl alcohol (1.5 mmol, 1.5 equivalents) to the reaction mixture via syringe.

-

Stir the reaction mixture at a specified temperature (e.g., 55 °C) for a set time (e.g., 3 hours).[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Partition the mixture between water (e.g., 10 mL) and pentane (e.g., 10 mL).

-

Separate the organic layer, and extract the aqueous layer with pentane (2 x 10 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Fluoro-4-iodobenzene | 1.0 equivalent | [7] |

| Propargyl alcohol | 1.5 equivalents | [7] |

| Catalyst & Reagents | ||

| PdCl₂(PPh₃)₂ | 0.005 equivalents (0.5 mol%) | [7] |

| Reaction Conditions | ||

| Temperature | 55 °C | [7] |

| Reaction Time | 3 hours | [7] |

| Product Information | ||

| Product Yield | Good to excellent (typically 72-99% for similar couplings) | [7][8] |

| Molecular Formula | C₉H₇FO | [9] |

| Molecular Weight | 150.15 g/mol | [9] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. synarchive.com [synarchive.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. ijnc.ir [ijnc.ir]

- 6. jk-sci.com [jk-sci.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-(4-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-(4-fluorophenyl)prop-2-yn-1-ol as a key starting material. The inclusion of a fluorine atom can enhance the biological activity and pharmacokinetic properties of molecules, making this precursor particularly valuable in medicinal chemistry and drug development. The following sections detail the synthesis of isoxazoles, pyrazoles, furans, oxazoles, and pyridines.

Synthesis of Isoxazoles

The reaction of this compound with a halogen source and hydroxylamine derivatives provides a direct route to substituted isoxazoles. This method allows for the formation of both 3- and 5-substituted isoxazole isomers.

Quantitative Data for Isoxazole Synthesis

| Entry | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | This compound, N-Iodosuccinimide (NIS), N-tert-butoxycarbonylhydroxylamine | Trifluoromethanesulfonic acid | 1,2-Dichloroethane | 83 | 5 | 5-(4-Fluorophenyl)isoxazole and 3-(4-Fluorophenyl)isoxazole | 85 (total) |

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)isoxazole and 3-(4-Fluorophenyl)isoxazole

-

To a sealed tube, add this compound (2 mmol), N-iodosuccinimide (2.4 mmol), and trifluoromethanesulfonic acid (0.2 mmol).

-

Add 1,2-dichloroethane (35 mL) as the solvent.

-

Heat the reaction mixture to 83 °C and monitor the disappearance of the starting propargyl alcohol by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, add N-tert-butoxycarbonylhydroxylamine (2.2 mmol) to the reaction mixture.

-

Continue the reaction for 5 hours at 83 °C.

-

After completion, quench the reaction by adding saturated brine.

-

Extract the organic phase with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the isomeric products and determine the respective yields. The total yield of isoxazole derivatives is approximately 85%, with 5-(4-fluorophenyl)isoxazole (34%) and 3-(4-fluorophenyl)isoxazole (51%) being formed.

Synthesis Workflow for Isoxazoles

Caption: Synthesis of isoxazole isomers from this compound.

Synthesis of Pyrazoles

Pyrazoles can be synthesized from propargyl alcohols through condensation reactions with hydrazine derivatives. The following protocol is adapted from a general method for the synthesis of fluorinated pyrazoles.

Quantitative Data for Pyrazole Synthesis (Adapted)

| Entry | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | (E)-1-(4-fluorophenyl)-4-methoxybut-2-en-1-one, Phenylhydrazine | NaOH | Ethanol | Reflux | 2 | 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole | Not specified |

| 2 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Glacial Acetic Acid | Glacial Acetic Acid | 85 | 24 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | 35 |

Experimental Protocol: Synthesis of a 5-(4-Fluorophenyl)-1H-pyrazole Derivative

This protocol involves a two-step process: formation of a pyrazoline intermediate followed by oxidation to the pyrazole. While not starting directly from this compound, it provides a viable synthetic route to pyrazoles with the desired fluorophenyl moiety.

Step 1: Synthesis of 5-(4-Fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

-

Synthesize the α,β-unsaturated ketone precursor, for instance, by oxidation of the corresponding allylic alcohol derived from this compound.

-

In a round-bottom flask, dissolve the α,β-unsaturated ketone (1 mmol) and phenylhydrazine (1.1 mmol) in ethanol.

-

Add a catalytic amount of a base (e.g., NaOH).

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and add cold water to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pyrazoline intermediate.

Step 2: Oxidation to 5-(4-Fluorophenyl)-1-phenyl-1H-pyrazole

-

Dissolve the pyrazoline intermediate (1 mmol) in glacial acetic acid (5 mL).

-

Heat the mixture at 85°C for 24 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into crushed ice and neutralize with a sodium hydroxide solution.

-

Filter the resulting precipitate, wash with cold water and n-hexane, and dry to obtain the final pyrazole product.[1]

Synthesis Workflow for Pyrazoles

Caption: Two-step synthesis of a 5-(4-fluorophenyl)-1H-pyrazole derivative.

Synthesis of Furans

Gold-catalyzed cyclization of propargyl alcohols is an efficient method for the synthesis of substituted furans. This protocol is based on a general methodology for furan synthesis from propargyl alcohols and alkynes.

Quantitative Data for Furan Synthesis (Adapted)

| Entry | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Propargyl alcohol, Phenylacetylene | [IPrAuCl]/AgOTf | Dioxane | 60 | 12 | 2-Methyl-5-phenylfuran | 85 |

| 2 | 1-Phenylprop-2-yn-1-ol, Phenylacetylene | [IPrAuCl]/AgOTf | Dioxane | 60 | 12 | 2,5-Diphenylfuran | 92 |

Experimental Protocol: Gold-Catalyzed Synthesis of a 2,5-Disubstituted Furan

-

In a reaction vial, add the gold catalyst (e.g., [IPrAuCl], 1 mol%) and a silver salt co-catalyst (e.g., AgOTf, 1 mol%).

-

Add this compound (1 equiv) and another terminal alkyne (1.2 equiv) as the coupling partner.

-

Add the solvent (e.g., dioxane) and stir the mixture at the specified temperature (e.g., 60 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired substituted furan.

Synthesis Workflow for Furans

Caption: Gold-catalyzed synthesis of a disubstituted furan.

Synthesis of Oxazoles

2,5-Disubstituted oxazoles can be prepared from N-propargylamides, which are readily synthesized from the corresponding propargyl alcohol. The cyclization can be catalyzed by various transition metals, such as gold or palladium.

Quantitative Data for Oxazole Synthesis (Adapted)

| Entry | Reactant | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | N-(1-phenylprop-2-ynyl)benzamide | AuCl3 | Acetonitrile | 80 | 1 | 2,5-Diphenyloxazole | 95 |

| 2 | N-propargylbenzamide, Iodobenzene | Pd2(dba)3, TFP, NaOtBu | Dioxane | 100 | 12 | 2-Phenyl-5-phenyloxazole | 80 |

Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole

Step 1: Synthesis of N-(3-(4-fluorophenyl)prop-2-ynyl)amide

-

To a solution of this compound (1 equiv) and a primary amide (1.1 equiv) in a suitable solvent (e.g., toluene), add a catalyst such as a ruthenium complex.

-

Heat the reaction mixture and monitor by TLC.

-

Upon completion, cool the reaction, and purify the N-propargylamide intermediate by column chromatography.

Step 2: Gold-Catalyzed Cyclization to the Oxazole

-

Dissolve the N-(3-(4-fluorophenyl)prop-2-ynyl)amide (1 equiv) in a solvent like acetonitrile.

-

Add a gold catalyst (e.g., AuCl3, 5 mol%).

-

Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the 2,5-disubstituted oxazole.

Synthesis Workflow for Oxazoles

Caption: Two-step synthesis of a 2,5-disubstituted oxazole.

Synthesis of Pyridines

Polysubstituted pyridines can be synthesized from propargyl amines and unsaturated carbonyl compounds through a tandem electrocyclization sequence. This requires the initial conversion of this compound to the corresponding amine.

Quantitative Data for Pyridine Synthesis (Adapted)

| Entry | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Propargylamine, (E)-4-phenylbut-3-en-2-one | K2CO3 | Toluene | 110 | 12 | 2-Methyl-6-phenylpyridine | 92 |

| 2 | 1-Phenylprop-2-yn-1-amine, (E)-4-phenylbut-3-en-2-one | K2CO3 | Toluene | 110 | 12 | 2-Methyl-4,6-diphenylpyridine | 85 |

Experimental Protocol: Synthesis of a Substituted Pyridine

Step 1: Synthesis of 3-(4-fluorophenyl)prop-2-yn-1-amine

-

Convert this compound to the corresponding mesylate or tosylate by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

React the resulting sulfonate with a nitrogen source, such as sodium azide, followed by reduction (e.g., with triphenylphosphine and water, or catalytic hydrogenation) to yield the primary amine.

Step 2: Tandem Condensation/Electrocyclization to the Pyridine

-

In a reaction flask, combine 3-(4-fluorophenyl)prop-2-yn-1-amine (1 equiv), an α,β-unsaturated ketone or aldehyde (1.1 equiv), and a base (e.g., K2CO3) in a suitable solvent like toluene.

-

Heat the mixture to reflux (e.g., 110 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the substituted pyridine.

Synthesis Workflow for Pyridines

Caption: Multi-step synthesis of a substituted pyridine.

References

Application Notes and Protocols: 3-(4-Fluorophenyl)prop-2-yn-1-ol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-Fluorophenyl)prop-2-yn-1-ol as a key building block in medicinal chemistry. While direct biological activity of this compound is not extensively reported, its value lies in its role as a versatile intermediate for the synthesis of complex molecules with diverse pharmacological activities. The presence of a terminal alkyne, a fluorophenyl group, and a primary alcohol offers multiple points for chemical modification, making it a valuable scaffold in drug discovery programs.